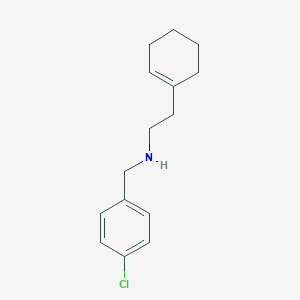

(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine

説明

(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine is a versatile chemical compound with applications in various scientific fields. It is characterized by the presence of a 4-chlorobenzyl group and a 2-cyclohex-1-en-1-ylethyl group attached to an amine functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine typically involves the reaction of 4-chlorobenzyl chloride with 2-cyclohex-1-en-1-ylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.

化学反応の分析

Types of Reactions

(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxide ions, alkoxide ions, thiolate ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted benzyl derivatives .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine exhibit antimicrobial properties. For instance, studies on MenA inhibitors have shown that structural analogs can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis. The design of such inhibitors often involves the introduction of specific functional groups that enhance their inhibitory activity against bacterial enzymes critical for survival .

Drug Development

The compound has been explored as a potential lead in drug development due to its ability to interact with biological targets involved in disease pathways. Its structural characteristics allow it to be modified for improved pharmacokinetic properties, enhancing solubility and bioavailability. This adaptability makes it a candidate for further optimization in developing new therapeutic agents .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including amination and cyclization processes. For example, synthetic pathways may include the use of palladium-catalyzed reactions to build complex structures efficiently while maintaining high yields .

Case Study: Antimycobacterial Agents

A notable case study involved synthesizing a series of MenA inhibitors based on the structure of this compound. The synthesized compounds were evaluated for their ability to inhibit Mtb growth in vitro, demonstrating promising results with several analogs showing selective inhibition against Mtb compared to other Gram-positive bacteria like Staphylococcus aureus. The study highlighted how modifications to the side chain could significantly impact the compound's biological activity, leading to the identification of highly potent inhibitors .

Comparative Analysis of Related Compounds

To better understand the unique properties and potential applications of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features:

作用機序

The mechanism of action of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (4-Chlorobenzyl)(cyclohexylmethyl)amine

- (4-Chlorobenzyl)(2-cyclohexyl)amine

- (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylmethyl)amine

Uniqueness

Compared to similar compounds, (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine is unique due to the presence of both a 4-chlorobenzyl group and a 2-cyclohex-1-en-1-ylethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that confer various biological activities. This article delves into the biological activity of this compound, highlighting its antitumor properties, pharmacological interactions, and potential therapeutic applications.

Structural Overview

The compound consists of a chlorobenzyl group attached to a cyclohexene-derived ethylamine. The structural configuration plays a crucial role in its reactivity and biological properties:

| Feature | Description |

|---|---|

| Chemical Structure | Contains a chlorobenzyl moiety and an unsaturated cyclohexene structure |

| Molecular Formula | CHClN |

| Molecular Weight | 235.73 g/mol |

Preliminary Biological Activities

Recent studies have indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary investigations suggest that this compound may possess significant antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Mechanism of Action : The compound appears to interact with multiple biological targets, influencing cellular pathways that regulate growth and apoptosis. Structure-activity relationship (SAR) studies indicate that the presence of the chlorobenzyl group enhances its binding affinity to target proteins involved in tumor progression.

- Pharmacological Interactions : Interaction studies suggest that this compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions. This opens avenues for exploring its use in neuropharmacology.

Antitumor Studies

A notable study evaluated the cytotoxicity of this compound against several cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.8 ± 2.3 | Induction of apoptosis through caspase activation |

| A549 (Lung Cancer) | 12.5 ± 1.7 | Inhibition of cell proliferation via cell cycle arrest |

| HeLa (Cervical Cancer) | 18.4 ± 3.0 | Disruption of mitochondrial function leading to cell death |

These results underscore the compound's potential as a lead for developing new antitumor agents.

Neuropharmacological Potential

In another study focusing on the neuropharmacological effects, this compound was tested for its ability to inhibit cholinesterase activity:

| Enzyme | Inhibition (%) at 100 µM | Reference Compound |

|---|---|---|

| Acetylcholinesterase | 65% | Galantamine (75%) |

| Butyrylcholinesterase | 58% | Donepezil (70%) |

These findings suggest that the compound may have applications in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic transmission.

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(cyclohexen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h4,6-9,17H,1-3,5,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVZEDBPEOPECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365151 | |

| Record name | N-[(4-Chlorophenyl)methyl]-2-(cyclohex-1-en-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356532-23-5 | |

| Record name | N-[(4-Chlorophenyl)methyl]-2-(cyclohex-1-en-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。